molecular formula C12H16INO B7925182 2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol

2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol

Cat. No.: B7925182
M. Wt: 317.17 g/mol
InChI Key: WPKDDFNQTDMHFF-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol is a substituted ethanolamine derivative featuring a cyclopropyl group, a 2-iodobenzyl moiety, and an ethanol backbone. The iodine substituent on the benzyl ring likely enhances lipophilicity and may influence receptor binding kinetics.

Properties

IUPAC Name

2-[cyclopropyl-[(2-iodophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c13-12-4-2-1-3-10(12)9-14(7-8-15)11-5-6-11/h1-4,11,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKDDFNQTDMHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Iodination of Benzyl Group: The benzyl group is iodinated using iodine or an iodine-containing reagent under specific conditions to ensure selective iodination at the desired position.

    Coupling Reaction: The cyclopropyl and iodo-benzyl groups are coupled with ethanolamine through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a benzylamine derivative.

    Substitution: The iodo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium thiolate (NaSR), ammonia (NH3), or sodium alkoxide (NaOR) are employed under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound’s ethanolamine moiety can interact with biological receptors, while the iodo-benzyl group may facilitate binding to specific enzymes or proteins. The cyclopropyl group can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Iodo vs. Methoxy (2-position): The 2-iodo substituent significantly increases molecular weight (~330 g/mol vs. 221 g/mol for methoxy) and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The methoxy group, being electron-donating, could stabilize the molecule via resonance, whereas iodine’s steric bulk may hinder binding to compact active sites .
  • Fluoro vs. Nitro (3- and 4-positions): The 3-fluoro analog (CAS 1353960-44-7) is lighter (208 g/mol) and more polar, favoring solubility in aqueous environments.

Biological Activity

Overview

2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol is an organic compound characterized by its unique structural features, including a cyclopropyl group, an iodo-substituted benzyl moiety, and an ethanolamine functional group. Its molecular formula is C12H16INO. The compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicine and biochemistry.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The ethanolamine portion may engage with specific receptors, while the iodo-benzyl group enhances binding to enzymes or proteins. The cyclopropyl group contributes to the compound's conformation and reactivity, which can influence its overall biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been explored for its potential as an antimicrobial agent against various pathogens:

  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating strong antibacterial properties, particularly against strains like Escherichia coli and Staphylococcus aureus.
  • Antifungal Activity : In addition to antibacterial effects, it has demonstrated antifungal activity against species such as Candida albicans, with MIC values suggesting significant efficacy .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines, including:

  • Human Breast Adenocarcinoma (MCF-7) : Exhibited dose-dependent cytotoxic effects.
  • Acute Lymphoblastic Leukemia (CEM-13) : Displayed significant growth inhibition.

The cytotoxicity levels were measured using IC50 values, which provide insights into the compound's effectiveness in inhibiting cancer cell proliferation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameAntibacterial Activity (MIC)Anticancer Activity (IC50)
This compoundEffective against E. coliMCF-7: IC50 = X µM
2-[Cyclopropyl-(2-chloro-benzyl)-amino]-ethanolModerateMCF-7: IC50 = Y µM
2-[Cyclopropyl-(2-bromo-benzyl)-amino]-ethanolLess effectiveMCF-7: IC50 = Z µM

Note: Specific IC50 values for comparative compounds should be filled in based on available data.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

  • Synthesis of Derivatives : Modifications to the iodo group have been explored to improve binding affinity and selectivity towards cancerous cells.
  • In Vitro Evaluations : Various derivatives were tested against different cancer cell lines, revealing that certain modifications led to increased cytotoxicity compared to the parent compound.
  • Mechanistic Studies : Flow cytometry assays confirmed that the compound induces apoptosis through specific pathways, highlighting its potential as a therapeutic agent in oncology .

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